molecular formula C6H5BrClNO B8053062 3-Bromo-4-chloro-1-methylpyridin-2(1H)-one

3-Bromo-4-chloro-1-methylpyridin-2(1H)-one

Cat. No. B8053062
M. Wt: 222.47 g/mol
InChI Key: SYCIKXXYNUFJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloro-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-chloro-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-chloro-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Bromo-4-chloro-1-methylpyridin-2(1H)-one involves the bromination and chlorination of 1-methylpyridin-2(1H)-one.

Starting Materials
1-methylpyridin-2(1H)-one, Bromine, Chlorine, Acetic acid, Sodium acetate, Hydrochloric acid, Sodium hydroxide, Wate

Reaction
Step 1: Bromination of 1-methylpyridin-2(1H)-one using bromine in acetic acid to yield 3-bromo-1-methylpyridin-2(1H)-one., Step 2: Chlorination of 3-bromo-1-methylpyridin-2(1H)-one using chlorine in acetic acid to yield 3-bromo-4-chloro-1-methylpyridin-2(1H)-one., Step 3: Neutralization of the reaction mixture using sodium acetate and water., Step 4: Acidification of the mixture using hydrochloric acid to obtain the crude product., Step 5: Purification of the crude product using recrystallization or column chromatography., Step 6: Neutralization of the purified product using sodium hydroxide to obtain the final product.

properties

IUPAC Name

3-bromo-4-chloro-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-9-3-2-4(8)5(7)6(9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCIKXXYNUFJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-1-methylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.